

2-Phenylethyl Acrylate (PEA): Functional Group Dynamics, Reactivity, and Advanced Biomedical Applications

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Compound of Interest

Compound Name: 2-Phenylethylacrylate

Cat. No.: B12877959

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Executive Summary

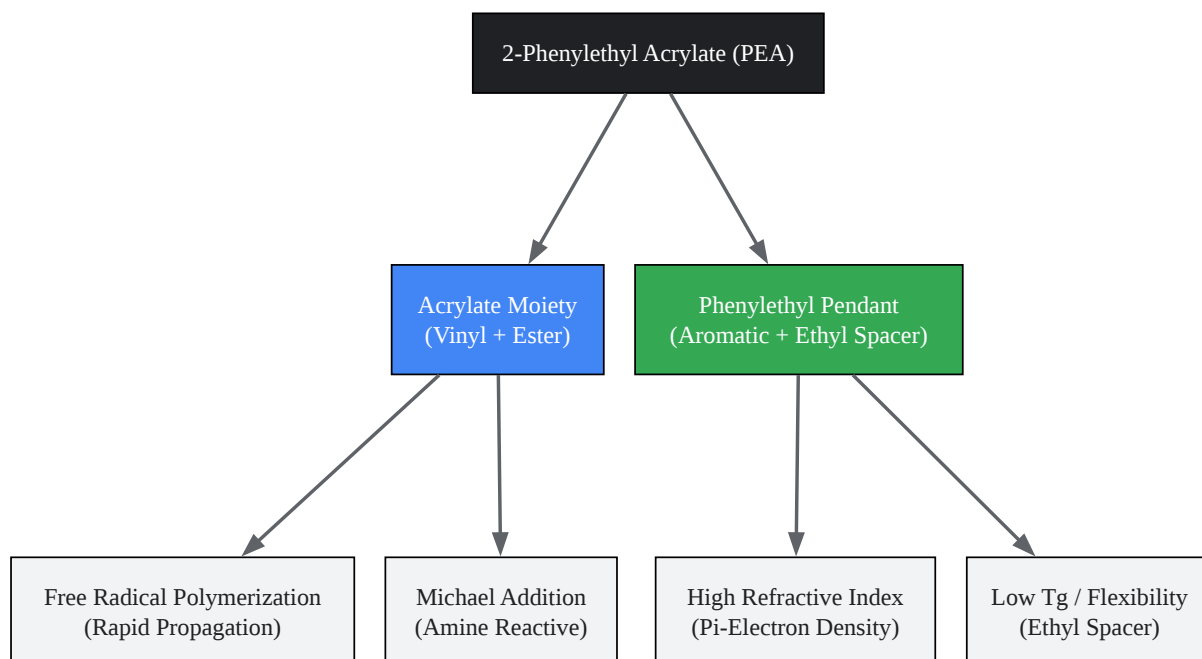
2-Phenylethyl acrylate (PEA) is a highly versatile, hydrophobic aromatic monomer that has become a cornerstone in the development of advanced biomaterials, optical polymers, and targeted drug delivery systems. Characterized by the dual reactivity of its acrylate moiety and the steric/electronic influence of its phenylethyl pendant group, PEA bridges the gap between mechanical flexibility and high optical/hydrophobic performance.

This technical whitepaper provides an in-depth analysis of PEA's functional group dynamics, polymerization kinetics, and its critical role in modern pharmaceutical and biomedical engineering—specifically in the synthesis of high-refractive-index intraocular lenses (IOLs) and organ-selective mRNA lipid-polymer nanoparticles.

Molecular Architecture & Functional Group Synergy

The utility of PEA (CAS: 3530-36-7) stems directly from its bipartite molecular structure^[1]. As a Senior Application Scientist, it is crucial to understand how each functional domain dictates macroscopic material properties.

- The Acrylate Moiety (Electrophilic & Polymerizable): The α,β -unsaturated carbonyl group serves as the reactive engine of the molecule. It readily undergoes free-radical polymerization (yielding carbon-backbone polymers) and acts as a potent Michael acceptor. The electron-withdrawing ester group polarizes the vinyl double bond, making the β -carbon highly susceptible to nucleophilic attack by primary and secondary amines[2].
- The Phenylethyl Pendant Group (Steric & Electronic Modifier): Unlike phenyl acrylate, where the aromatic ring is directly attached to the ester oxygen, PEA features an ethyl spacer. This structural nuance is profound: it decouples the rigid, bulky phenyl ring from the polymer backbone. Consequently, PEA-derived polymers exhibit a significantly lower glass transition temperature (T_g) and enhanced segmental mobility (flexibility) while retaining the high refractive index imparted by the π -electron density of the aromatic ring[3].



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Fig 1. Structural bifurcation of PEA functional groups and their resulting physicochemical properties.

Polymerization Kinetics & Reactivity Ratios

Free-Radical Photopolymerization & Autoacceleration

In photopolymerization formulations, PEA is highly reactive. However, its kinetics are heavily influenced by the Trommsdorff-Norrish effect (autoacceleration). As the polymerization progresses and the medium's viscosity increases, the diffusion of macroscopic polymer radicals becomes restricted. This drastically reduces the rate of bimolecular termination while the smaller PEA monomers continue to diffuse and propagate. The result is a sudden, exothermic spike in the polymerization rate[4].

Copolymerization Dynamics (PEA vs. PEMA)

When designing copolymers, understanding reactivity ratios is paramount to predicting chain sequence distribution. In the copolymerization of PEA with 2-phenylethyl methacrylate (PEMA), the reactivity ratios calculated via the Kelen-Tudos method reveal a stark contrast[5].

Because the methacrylate radical is a sterically hindered tertiary radical, it is more stable and preferentially reacts with its own monomer rather than the less substituted acrylate. Consequently, PEA/PEMA copolymers naturally drift toward a higher PEMA content in the early stages of conversion[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Phenylethyl Acrylate

Property	Value	Source
CAS Number	3530-36-7	[1]
Molecular Formula	C11H12O2	[1]
Molecular Weight	176.22 g/mol	
Physical Form	Liquid (at 25°C)	[1]
Purity (Commercial)	≥ 97%	[1]

| Storage Conditions | 2-8°C, Sealed, Dry |[1] |

Table 2: Copolymerization Reactivity Ratios (PEA vs. PEMA) | Monomer 1 (M1) | Monomer 2 (M2) | r1(Acrylate) | r2(Methacrylate) | Kinetic Implication | | :--- | :--- | :--- | :--- | :--- | | PEA | PEMA | 0.280 | 2.085 | Copolymers will be statistically enriched in PEMA units. |

Data derived from Fineman-Ross and Kelen-Tudos kinetic models[5].

Advanced Biomedical Applications

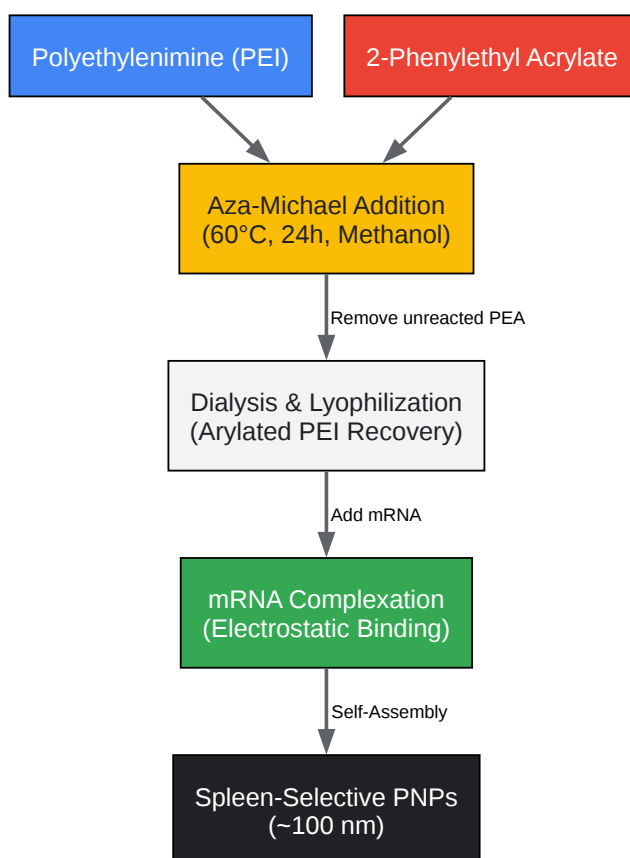
High-Refractive-Index Intraocular Lenses (IOLs)

In ophthalmology, the push for minimally invasive cataract surgery requires IOLs that can be folded and inserted through sub-2.0 mm micro-incisions. PEA is the monomer of choice for these devices[6]. The aromatic ring provides a high refractive index (>1.50), allowing the lens to be manufactured thinner than standard PMMA lenses. Simultaneously, the ethyl spacer depresses the Tg to near or below room temperature, granting the polymer network the elastomeric flexibility required for folding without fracturing[3].

Organ-Selective mRNA Delivery (Nanomedicine)

A groundbreaking application of PEA lies in non-viral gene therapy. Achieving organ-selective mRNA delivery without relying on complex targeting ligands is a major hurdle. Researchers have successfully grafted PEA onto polyethylenimine (PEI) to create hydrophobized polymeric nanoparticles (PNPs)[2].

By tuning the stoichiometric ratio of PEA to PEI, the lipophilicity of the resulting polymer is altered. For example, a specific arylated construct (6PP3-PNP) drives the self-assembly of nanoparticles that preferentially transfect the spleen over the liver following systemic administration. The π - π stacking of the phenylethyl groups stabilizes the nanoparticle core, while the hydrophobic modification enhances cellular uptake and endosomal escape[2].



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Fig 2. Workflow for synthesizing PEA-grafted PEI nanoparticles for organ-selective mRNA delivery.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating necessary analytical checkpoints.

Protocol A: Synthesis of Arylated PEI via Aza-Michael Addition for mRNA Delivery

Causality Focus: Utilizing the Michael addition pathway avoids radical initiators, preserving the PEI backbone while covalently attaching hydrophobic domains.

- Preparation: Dissolve 500 mg of branched PEI (25 kDa) in 10 mL of anhydrous methanol under a nitrogen atmosphere.

- Grafting: Add PEA dropwise to the solution at a predefined molar ratio (e.g., 6:1 PEA-to-PEI primary amines)[2].
- Reaction: Stir the mixture at 60°C for 24 hours. Causality: Elevated temperature provides the activation energy necessary for the aza-Michael addition of PEI's nucleophilic amines to the electrophilic β -carbon of PEA's acrylate group.
- Purification: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against distilled water for 48 hours, changing the water every 12 hours. Validation Check: Analyze the dialysate via UV-Vis to ensure complete removal of unreacted PEA monomer.
- Recovery & Validation: Lyophilize the purified solution to obtain a solid arylated PEI powder. Validation Check: Perform $^1\text{H-NMR}$ spectroscopy (in D_2O or CDCl_3). The complete disappearance of vinyl proton peaks (δ 5.8 - 6.4 ppm) and the appearance of aromatic protons (δ 7.1 - 7.3 ppm) confirms successful grafting.
- Complexation: Mix the arylated PEI with mRNA in an aqueous buffer at an optimized N/P (nitrogen-to-phosphate) ratio to induce self-assembly into ~100 nm nanoparticles[2].

Protocol B: Photopolymerization of PEA for Optical Biomaterials (IOLs)

Causality Focus: Strict oxygen exclusion is required to prevent radical scavenging, which causes induction delays and incomplete curing.

- Formulation: In a dark amber vial, combine 80 wt% PEA, 19 wt% crosslinker (e.g., 1,4-butanediol dimethacrylate, BDDMA), and 1 wt% photoinitiator (e.g., Omnirad 819)[6].
- Degassing: Sonicate the mixture under a vacuum (20 mbar) for 15 minutes. Causality: Dissolved O_2 reacts with propagating radicals to form stable peroxy radicals, halting polymerization. Degassing ensures predictable kinetics.
- Molding: Inject the degassed formulation into a precision-machined Teflon or glass mold using a syringe filter (0.22 μm) to exclude particulate contaminants.
- Irradiation: Expose the mold to a 365 nm UV LED array at an intensity of 5 mW/cm^2 for 8 hours[6].

- Post-Cure & Extraction: Remove the polymerized disc and perform Soxhlet extraction using ethanol for 24 hours to remove unreacted monomers. Validation Check: Measure the glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC) and refractive index via an Abbe refractometer to confirm optical suitability[3].

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